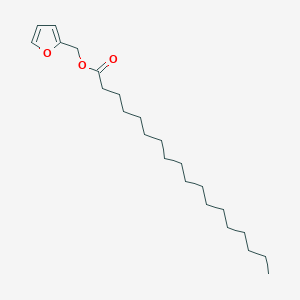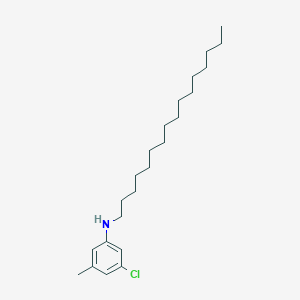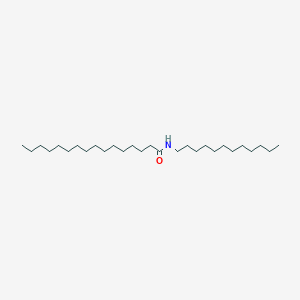
Furfuryl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furfuryl octadecanoate is an ester compound formed from furfuryl alcohol and octadecanoic acid (stearic acid)The compound’s molecular formula is C23H40O3, and it has a molecular weight of 364.573 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furfuryl octadecanoate can be synthesized through esterification reactions. One common method involves the reaction of furfuryl alcohol with octadecanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Analyse Chemischer Reaktionen
Types of Reactions: Furfuryl octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Furfuryl octadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound’s potential as a bioactive molecule is explored in various biological assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: this compound is used in the formulation of lubricants, surfactants, and plasticizers.
Wirkmechanismus
The mechanism of action of furfuryl octadecanoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release furfuryl alcohol and octadecanoic acid, which may exert biological effects. The pathways involved include enzymatic hydrolysis by esterases and subsequent metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Furfuryl Alcohol: A precursor to furfuryl octadecanoate, used in the synthesis of various furan-based compounds.
Octadecanoic Acid:
Furfuryl Acetate: An ester similar to this compound, used as a flavoring agent and in perfumery.
Uniqueness: this compound is unique due to its combination of a furan ring and a long-chain fatty acid, which imparts distinct chemical and physical properties. This combination makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
95668-37-4 |
|---|---|
Molekularformel |
C23H40O3 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
furan-2-ylmethyl octadecanoate |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h17-18,20H,2-16,19,21H2,1H3 |
InChI-Schlüssel |
LLZYPXWKSIVVJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)


![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)



![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)




